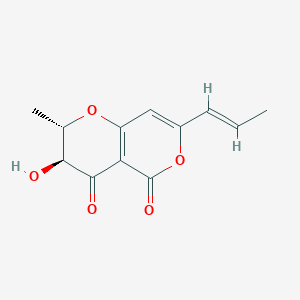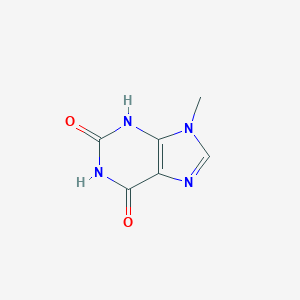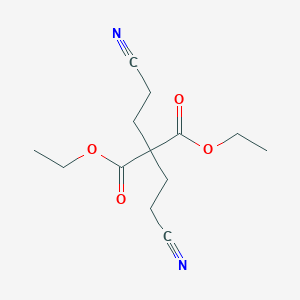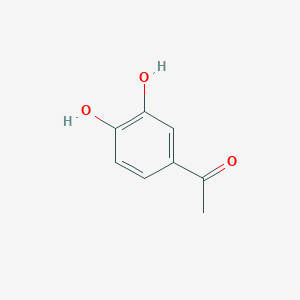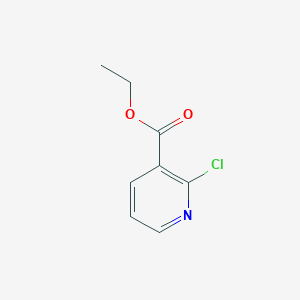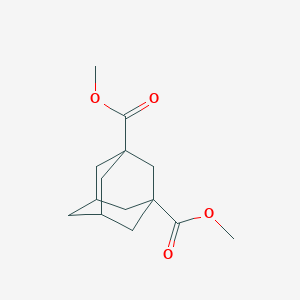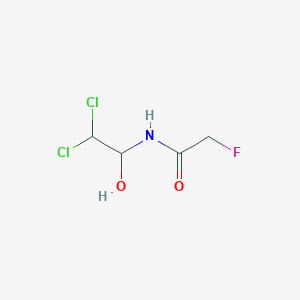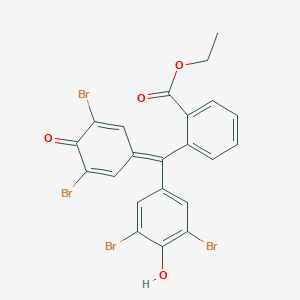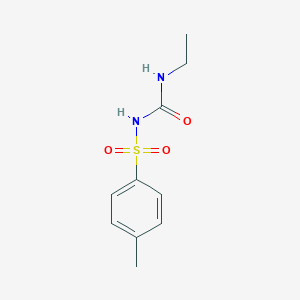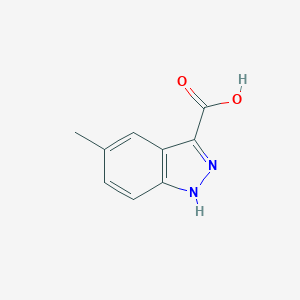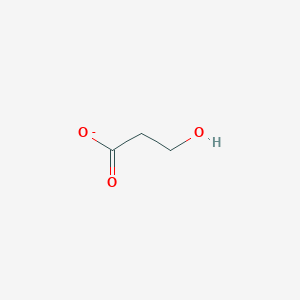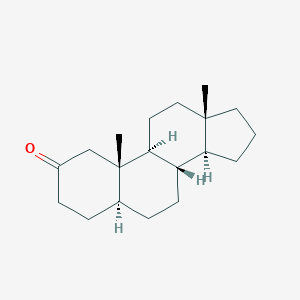
17-Hydroxy-1-methylandrostan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-Hydroxy-1-methylandrostan-3-one is a steroid hormone with weak androgenic activity. It is a metabolite of testosterone and dihydrotestosterone (DHT). This compound is known for its role in the development of male characteristics and has been studied for its various biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17-Hydroxy-1-methylandrostan-3-one typically involves the reduction of testosterone. The 4,5 double bond in testosterone is reduced to a single bond with an alpha-configuration at position 5 . This reduction can be achieved using various reducing agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using similar reduction techniques. The process is optimized for yield and purity, ensuring that the final product meets the required standards for research and application .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can further modify the compound, altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups, potentially changing the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens and other electrophiles are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones and alcohols, while reduction can produce various reduced steroids .
Scientific Research Applications
17-Hydroxy-1-methylandrostan-3-one has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of steroid chemistry and synthesis.
Biology: The compound is studied for its role in the development of male characteristics and its effects on various biological processes.
Medicine: Research into its potential therapeutic uses, including hormone replacement therapy and treatment of androgen deficiency, is ongoing.
Industry: It is used in the production of various steroid-based pharmaceuticals and supplements
Mechanism of Action
The mechanism of action of 17-Hydroxy-1-methylandrostan-3-one involves its interaction with androgen receptors. Upon binding to these receptors, it can modulate the expression of specific genes, leading to the development of male characteristics and other biological effects. The molecular targets and pathways involved include the androgen receptor signaling pathway, which plays a crucial role in the regulation of various physiological processes .
Comparison with Similar Compounds
Androstanolone: Also referred to as dihydrotestosterone, it is a potent androgen involved in the development of male characteristics.
Stanolone: Another name for dihydrotestosterone, highlighting its role as a potent androgen.
Uniqueness: 17-Hydroxy-1-methylandrostan-3-one is unique due to its specific structural configuration and its role as a metabolite of testosterone and dihydrotestosterone. Its weak androgenic activity and potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
IUPAC Name |
(1R,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-1,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O2/c1-12-10-14(21)11-13-4-5-15-16-6-7-18(22)19(16,2)9-8-17(15)20(12,13)3/h12-13,15-18,22H,4-11H2,1-3H3/t12-,13+,15+,16+,17+,18+,19+,20+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYRZJKIQKRJCF-OIMFUDJCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CC2C1(C3CCC4(C(C3CC2)CCC4O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)C[C@H]2[C@]1([C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862665 |
Source


|
| Record name | 17beta-Hydroxy-1beta-methyl-5alpha-androstan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1232-57-1 |
Source


|
| Record name | 17beta-Hydroxy-1beta-methyl-5alpha-androstan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

